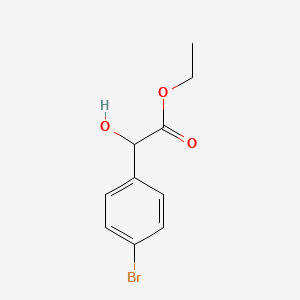![molecular formula C14H11NO3 B2459723 methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate CAS No. 663167-46-2](/img/structure/B2459723.png)
methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Synthesis Analysis
The synthesis of indazoles, including “methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate”, has been a central theme in organic synthesis over the last century . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer reaction remains the pre-eminent method for the synthesis of indoles .Mechanism of Action
Target of Action
Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
For instance, some indole derivatives are reported ligands and partial agonists of human PXR, inducing the expression of PXR-target genes, including CYP3A4 and MDR1 .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
Future Directions
Given the importance of indoles in biological chemistry, the development of novel methods of synthesis continues to attract the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
methyl 2-(2-oxobenzo[cd]indol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-12(16)8-15-11-7-3-5-9-4-2-6-10(13(9)11)14(15)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAHJNZARHWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


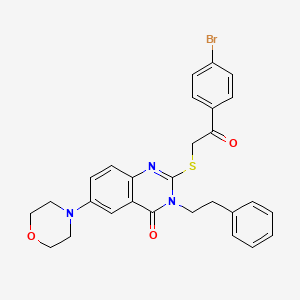


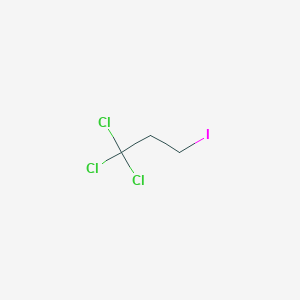
![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)
![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)
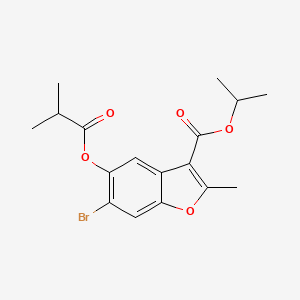
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2459654.png)
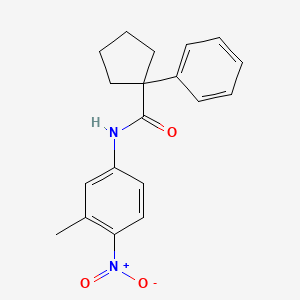

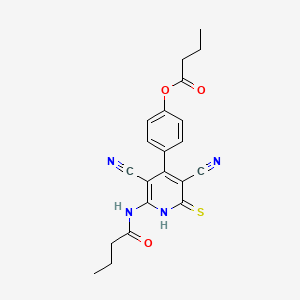
![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)
